Monoisononyl phthalate
Overview
Description
Molecular Structure Analysis
The molecular formula of MINP is C17H24O4 . The average mass is 292.370 Da and the monoisotopic mass is 292.167450 Da . The IUPAC name is 2-(7-methyloctoxycarbonyl)benzoic acid .Physical And Chemical Properties Analysis
MINP has a molecular weight of 292.4 g/mol . Its XLogP3, a measure of hydrophobicity, is 5.6 . It has one hydrogen bond donor .Scientific Research Applications
Exposure Assessment and Prevalence
- Urinary Metabolite Levels Indicating Exposure : Studies on the U.S. population indicate detectable levels of monoisononyl phthalate (MiNP), a metabolite of diisononyl phthalate (DINP), suggesting exposure to DINP. However, its detection is less frequent compared to other phthalates, implying lower exposure or different pharmacokinetics (Silva et al., 2003).
- Biomarker Selection for DINP Exposure : The occurrence of human exposure to DINP has been underestimated when only using MiNP as a urinary biomarker. Other metabolites like monocarboxyisooctyl phthalate (MCOP) have been found more frequently in the general U.S. population, indicating the importance of choosing adequate biomarkers for exposure assessment (Calafat et al., 2010).
Health and Environmental Impacts
- Oxidative Metabolites as Better Biomarkers : Oxidative metabolites of DINP are major urinary metabolites and are suggested as better biomarkers for exposure assessment than MiNP. This indicates a higher prevalence of human exposure to DINP than previously estimated (Silva et al., 2006).
- Impact on Prostate Cells : A study found that a mixture of phthalate metabolites, including monoisononyl phthalate, affected cell turnover, oxidative stress, and tumor behavior in prostate cells. This suggests potential implications for phthalate exposure in prostate health (Cavalca et al., 2022).
- Associations with Anogenital Distance in Boys : Prenatal exposure to DiNP, of which MiNP is a metabolite, has been associated with changes in anogenital distance in boys. This raises concerns about the safety of DiNP as a replacement for other phthalates in soft PVC (Bornehag et al., 2014).
Pharmacokinetic Studies
- Experimental Pharmacokinetics : A study using humanized-liver mice showed that MiNP and its oxidized forms were excreted in urine, demonstrating the pharmacokinetics of DINP metabolites in a human-like system (Miura et al., 2019).
Biodegradation and Environmental Persistence
- Biodegradation by Soil Bacteria : A study on the biodegradation of DINP by a consortium of saline soil bacteria demonstrated the potential for environmental breakdown of DINP, with monoisononyl phthalate being one of the identified compounds during degradation (Pereyra-Camacho et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(7-methyloctoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMBSSLYOAVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910057 | |
Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisononyl phthalate | |
CAS RN |
106610-61-1, 68515-53-7 | |
Record name | 1-(7-Methyloctyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106610-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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